3-Amino-N-cyclopentyl-5-methylbenzamide
Description
3-Amino-N-cyclopentyl-5-methylbenzamide is a substituted benzamide derivative featuring an amino group at the 3-position, a methyl group at the 5-position of the benzene ring, and a cyclopentyl moiety attached to the amide nitrogen. The cyclopentyl group confers steric bulk, which may influence binding affinity in biological targets or modulate reactivity in metal-catalyzed transformations .
Properties
IUPAC Name |
3-amino-N-cyclopentyl-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-6-10(8-11(14)7-9)13(16)15-12-4-2-3-5-12/h6-8,12H,2-5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXDYHULBDPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopentyl-5-methylbenzamide typically involves the following steps:
Cyclopentylation: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopentyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, bases, and acids.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-Amino-N-cyclopentyl-5-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopentyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following table summarizes key structural and functional differences between 3-Amino-N-cyclopentyl-5-methylbenzamide and related compounds:
Key Observations:
- Steric and Electronic Effects : The cyclopentyl group in the target compound introduces significant steric bulk compared to the benzyl group in or the hydroxyalkyl group in . This may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in proteins.
- Directing Groups : The N,O-bidentate group in facilitates metal-catalyzed C–H activation, whereas the cyclopentyl group’s lack of lone pairs may limit such applications unless modified.
Physicochemical Properties
The table below extrapolates properties based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
